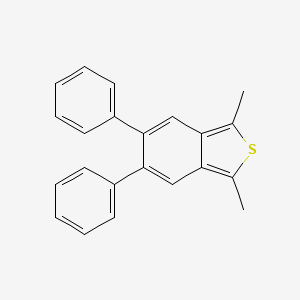
4-(3,4-Diphenyl-2-sulfanylidene-2H-pyran-6-yl)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3,4-Diphenyl-2-sulfanylidene-2H-pyran-6-yl)benzonitrile is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyran ring fused with a benzonitrile moiety and substituted with diphenyl and sulfanylidene groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Diphenyl-2-sulfanylidene-2H-pyran-6-yl)benzonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of aromatic amines with diethyl malonate in the presence of a catalyst like triethylamine can lead to the formation of the pyran ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.
化学反应分析
Types of Reactions
4-(3,4-Diphenyl-2-sulfanylidene-2H-pyran-6-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other substituents.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new groups or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
科学研究应用
4-(3,4-Diphenyl-2-sulfanylidene-2H-pyran-6-yl)benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where its unique properties may be beneficial.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
作用机制
The mechanism of action of 4-(3,4-Diphenyl-2-sulfanylidene-2H-pyran-6-yl)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
相似化合物的比较
Similar Compounds
Similar compounds include other pyran derivatives and benzonitrile-substituted molecules. Examples include:
- 3,4-Diphenyl-2H-pyran-6-yl derivatives
- Sulfanylidene-substituted pyrans
- Benzonitrile derivatives with different substituents
Uniqueness
What sets 4-(3,4-Diphenyl-2-sulfanylidene-2H-pyran-6-yl)benzonitrile apart is its specific combination of functional groups and structural features. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
645401-27-0 |
|---|---|
分子式 |
C24H15NOS |
分子量 |
365.4 g/mol |
IUPAC 名称 |
4-(4,5-diphenyl-6-sulfanylidenepyran-2-yl)benzonitrile |
InChI |
InChI=1S/C24H15NOS/c25-16-17-11-13-19(14-12-17)22-15-21(18-7-3-1-4-8-18)23(24(27)26-22)20-9-5-2-6-10-20/h1-15H |
InChI 键 |
ROPSRZHRNHQWMZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C(C(=S)OC(=C2)C3=CC=C(C=C3)C#N)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-(1-Benzothiophen-2-yl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B15169984.png)

![Phosphonic acid, [(4-bromophenyl)-1-pyrrolidinylmethyl]-, dimethyl ester](/img/structure/B15169991.png)
![4-(2-Fluoroethoxy)-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B15169996.png)





![3-[2-(4-Anilinophenoxy)acetamido]benzoic acid](/img/structure/B15170029.png)


